

(S)-2-N-Boc-aminomethylpyrrolidine: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-*tert*-Butyl (pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B128161

[Get Quote](#)

(S)-2-N-Boc-aminomethylpyrrolidine has emerged as a pivotal chiral building block in medicinal chemistry and drug development. Its distinct structural architecture, featuring a Boc-protected pyrrolidine ring and a primary amine, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic promise. This technical guide provides an in-depth review of the literature, focusing on its synthesis, physicochemical properties, and key applications in the development of targeted therapeutics, complete with detailed experimental protocols and spectroscopic data.

Physicochemical and Spectroscopic Profile

(S)-2-N-Boc-aminomethylpyrrolidine, also known as *tert*-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is typically a colorless to light yellow liquid or a low-melting solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-N-Boc-aminomethylpyrrolidine

Property	Value
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	200.28 g/mol
CAS Number	119020-01-8
Appearance	Colorless to light yellow liquid or solid
Boiling Point	98-112 °C at 1 mmHg
Solubility	Miscible with N-methylpyrrolidinone

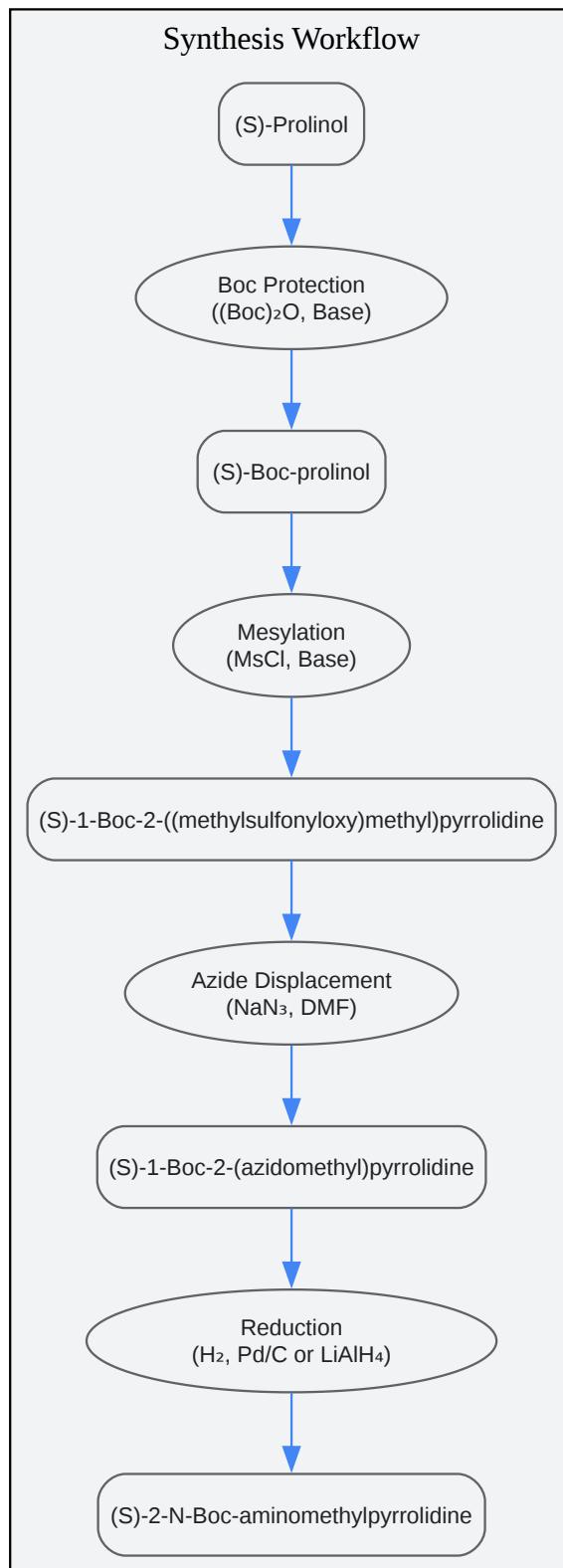

The structural integrity and purity of (S)-2-N-Boc-aminomethylpyrrolidine are paramount for its use in synthesis. Spectroscopic methods are essential for its characterization.

Table 2: Spectroscopic Data for (S)-2-N-Boc-aminomethylpyrrolidine

Technique	Assignment	Expected Chemical Shift (δ) / Wavenumber (cm^{-1}) / m/z
^1H NMR	Boc group (-C(CH ₃) ₃)	~1.45 ppm (singlet, 9H)
Pyrrolidine ring protons (-CH ₂ -)	1.70 - 2.00 ppm (multiplet, 4H)	
Aminomethyl protons (-CH ₂ -NH ₂)	2.60 - 2.90 ppm (multiplet, 2H)	
Pyrrolidine ring proton (-CH-)	3.70 - 3.90 ppm (multiplet, 1H)	
Pyrrolidine ring protons (-N-CH ₂ -)	3.20 - 3.40 ppm (multiplet, 2H)	
^{13}C NMR	Boc group (-C(CH ₃) ₃)	~28.5 ppm
Pyrrolidine ring carbons (-CH ₂ -)	~23.0, ~29.0 ppm	
Aminomethyl carbon (-CH ₂ -NH ₂)	~45.0 ppm	
Pyrrolidine ring carbon (-CH-)	~58.0 ppm	
Pyrrolidine ring carbon (-N-CH ₂ -)	~46.0 ppm	
Boc carbonyl (-C=O)	~155.0 ppm	
Boc quaternary carbon (-C(CH ₃) ₃)	~79.0 ppm	
FT-IR	N-H stretch (amine)	3300 - 3400 cm^{-1} (broad)
C-H stretch (alkane)	2850 - 2980 cm^{-1}	
C=O stretch (Boc carbamate)	~1690 cm^{-1}	
N-H bend (amine)	1580 - 1650 cm^{-1}	
Mass Spec (ESI)	[M+H] ⁺	~201.16 m/z

Synthesis of (S)-2-N-Boc-aminomethylpyrrolidine

The most prevalent and stereospecific synthesis of (S)-2-N-Boc-aminomethylpyrrolidine starts from the readily available chiral precursor, (S)-prolinol. This multi-step process involves protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine via an azide intermediate, and subsequent reduction.

[Click to download full resolution via product page](#)

A representative synthetic workflow for (S)-2-N-Boc-aminomethylpyrrolidine.

Experimental Protocol: Synthesis from (S)-Prolinol

Step 1: Boc Protection of (S)-Prolinol

- Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM).
- Add a base, such as triethylamine (1.2 eq).
- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Boc-prolinol.

Step 2: Mesylation of (S)-Boc-Prolinol

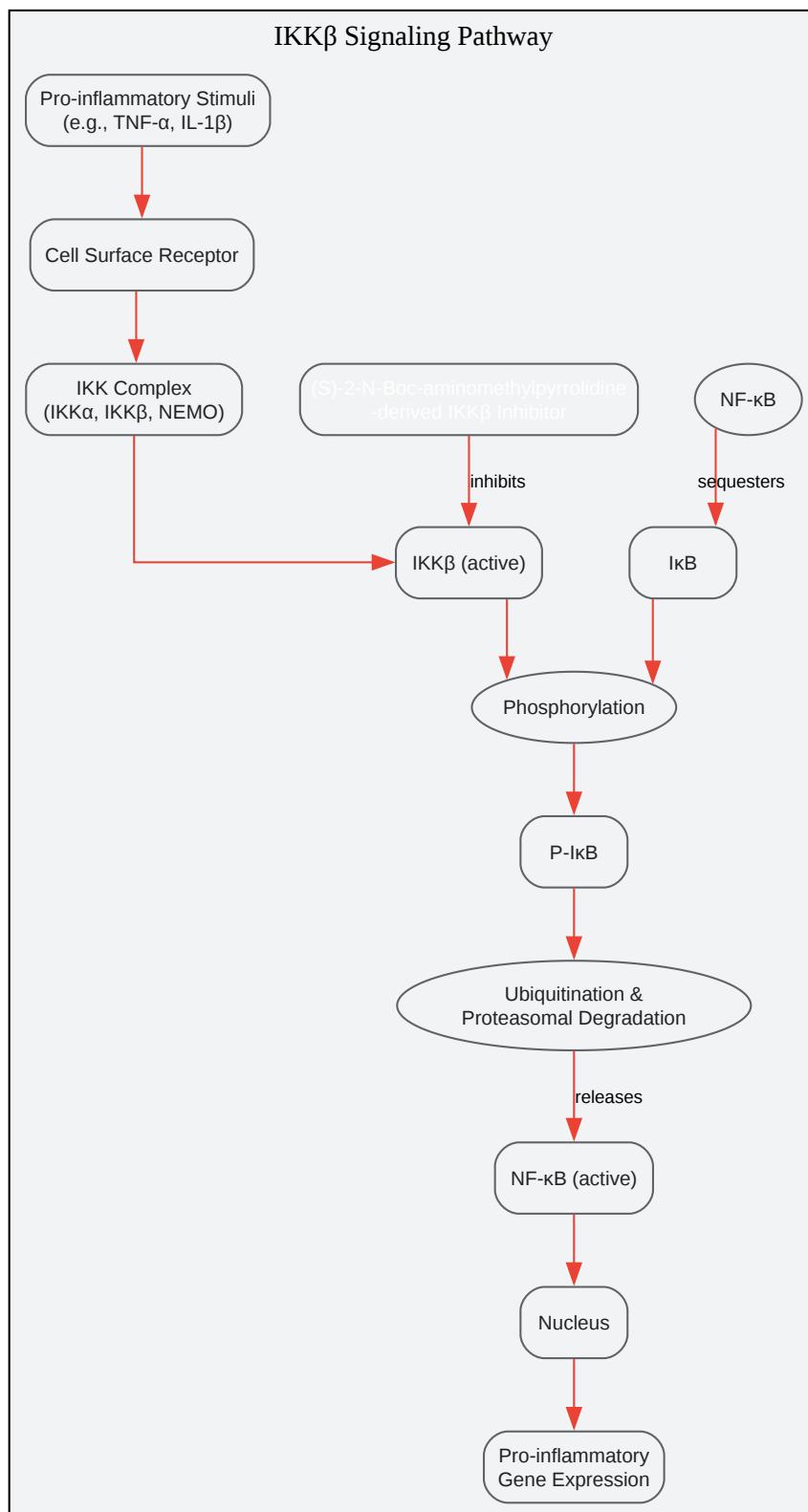
- Dissolve (S)-Boc-prolinol (1.0 eq) in DCM and cool to 0 °C.
- Add a base, such as triethylamine (1.5 eq).
- Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
- Stir the reaction at 0 °C for 1-2 hours.
- Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine.

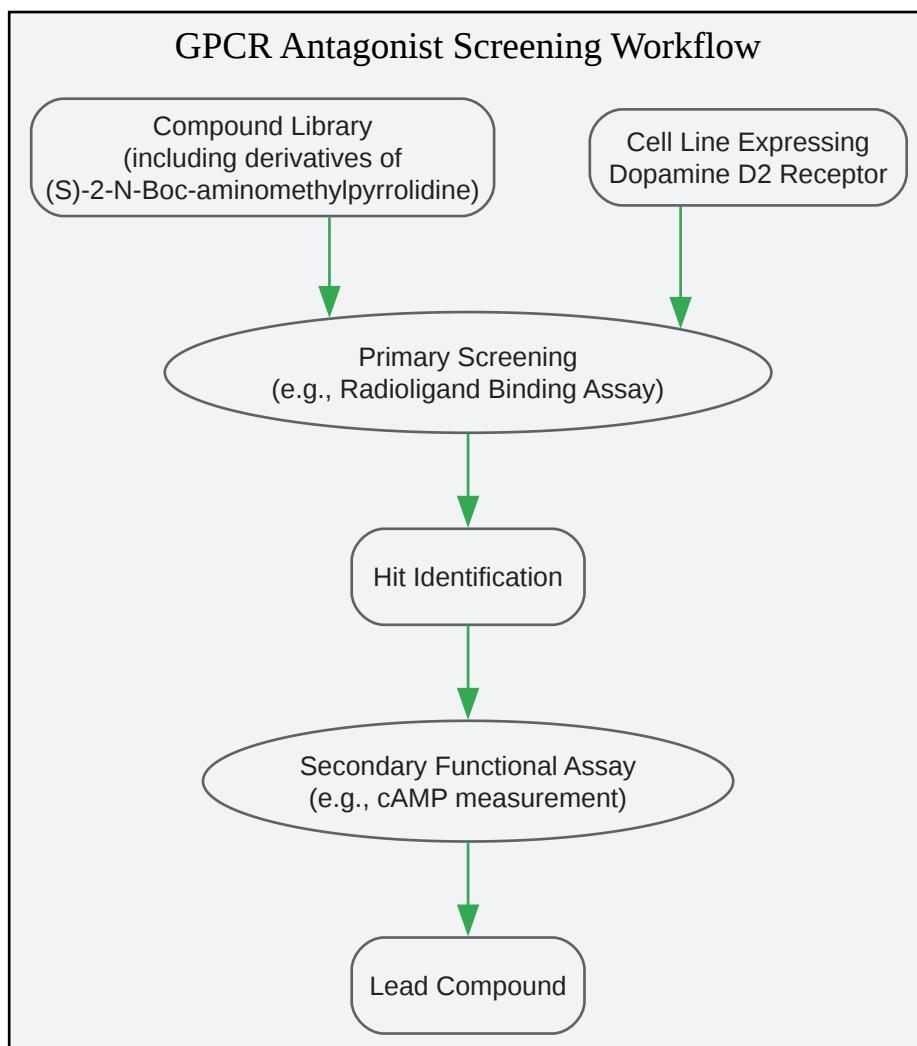
Step 3: Azide Displacement

- Dissolve the mesylate intermediate (1.0 eq) in dimethylformamide (DMF).
- Add sodium azide (NaN₃, 3.0 eq).

- Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer, filter, and concentrate to yield (S)-1-Boc-2-(azidomethyl)pyrrolidine.

Step 4: Reduction of the Azide


- Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to obtain (S)-2-N-Boc-aminomethylpyrrolidine.


Applications in Drug Discovery and Organic Synthesis

The unique structural features of (S)-2-N-Boc-aminomethylpyrrolidine make it a valuable building block in several areas of drug discovery and asymmetric synthesis.

Synthesis of IKK β Inhibitors

(S)-2-N-Boc-aminomethylpyrrolidine is a key component in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been identified as potent inhibitors of I κ B kinase β (IKK β). [1] IKK β is a crucial enzyme in the NF- κ B signaling pathway, which is implicated in inflammatory responses and cancer.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(S)-2-N-Boc-aminomethylpyrrolidine: A Comprehensive Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128161#s-2-n-boc-aminomethylpyrrolidine-literature-review\]](https://www.benchchem.com/product/b128161#s-2-n-boc-aminomethylpyrrolidine-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com